molecular formula C12H7Cl3O B14578556 Phenol, 2-phenyl-2',5,5'-trichloro-

Phenol, 2-phenyl-2',5,5'-trichloro-

Cat. No.: B14578556
M. Wt: 273.5 g/mol
InChI Key: GOZASCGAWKMFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-phenyl-2',5,5'-trichloro- is a chlorinated biphenyl derivative comprising a phenol ring substituted at the 2-position with a phenyl group, which itself bears chlorine atoms at the 2', 5', and 5'' positions (assuming prime notation denotes substituents on the attached phenyl ring).

Properties

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

5-chloro-2-(2,5-dichlorophenyl)phenol

InChI

InChI=1S/C12H7Cl3O/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6,16H

InChI Key

GOZASCGAWKMFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-phenyl-2’,5,5’-trichloro- typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and controlled reaction environments can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-phenyl-2’,5,5’-trichloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are commonly used reagents.

    Sulfonation: Sulfuric acid or oleum is used under controlled temperatures.

    Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Nitration: Formation of nitrophenols.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of additional chlorinated or brominated phenols.

Mechanism of Action

The mechanism of action of Phenol, 2-phenyl-2’,5,5’-trichloro- involves its interaction with cellular components. As a potent proteolytic agent, it can dissolve tissue on contact via proteolysis. When used in high concentrations, it can produce chemical neurolysis, which is nonselective across nerve fiber size . This action is primarily due to its ability to disrupt cell membranes and denature proteins.

Comparison with Similar Compounds

Chlorophenols

Chlorophenols, such as 2,4,6-trichlorophenol (2,4,6-TCP) and 2,4,5-trichlorophenol (2,4,5-TCP), are well-studied environmental contaminants and industrial intermediates. Key distinctions include:

  • Structural Differences: Unlike the target compound, chlorophenols lack a phenyl substituent, with chlorine atoms directly attached to the phenol ring.
  • Solubility: The phenyl substituent reduces water solubility compared to monocyclic chlorophenols.
  • Toxicity: 2,4,6-TCP is classified as a carcinogen , while 2,4,5-TCP demonstrates estrogenic activity and acute toxicity . The target compound’s toxicity profile remains uncharacterized but may align with chlorinated biphenyls, which often exhibit endocrine-disrupting effects.

Chlorophenoxyphenols

Derivatives like 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol (a triclosan oxidation byproduct ) share structural motifs with the target compound but feature an ether linkage between aromatic rings. Key contrasts:

  • Reactivity: The ether bond in chlorophenoxyphenols facilitates electrophilic substitution reactions, whereas the biphenyl structure of the target compound may favor π-π stacking interactions.
  • Environmental Fate: Chlorophenoxyphenols are persistent pollutants due to their stability; the target compound’s biodegradability is unknown but likely slower than simpler chlorophenols.

Methoxychlor Derivatives

Methoxychlor metabolites (e.g., mono-OH-methoxychlor ) are diphenyl structures with methoxy and chlorine substituents. Comparisons include:

  • Bioactivity: Methoxychlor metabolites act as proestrogens, requiring metabolic activation for estrogenic effects.
  • logP : Methoxychlor derivatives have logP values ~4.5–5.0, similar to the estimated logP of the target compound.

Data Tables

Table 1: Physicochemical and Toxicological Comparison

Compound CAS logP Water Solubility (mg/L) Toxicity Profile Applications Sources
Phenol, 2-phenyl-2',5,5'-trichloro- N/A ~4.5* Low (estimated) Unknown Research intermediate N/A
2,4,6-Trichlorophenol 88-06-2 3.35 800 Carcinogen Disinfectant, preservative
2,4,5-Trichlorophenol 95-95-4 3.35 1,200 Estrogenic, acute toxicity Pesticide synthesis
5,6-dichloro-2-(2,4-dichlorophenoxy)phenol N/A N/A Insoluble Environmental contaminant Triclosan degradation byproduct

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthesis Challenges : The regioselective chlorination of the phenyl substituent in the target compound may require optimized electrophilic substitution conditions, similar to triclosan derivative synthesis .
  • Environmental Impact: Chlorinated biphenyls are recalcitrant pollutants; the target compound’s environmental persistence warrants investigation, particularly in wastewater systems where chlorophenols accumulate .
  • Toxicity Gaps: While 2,4,5-TCP and 2,4,6-TCP have established toxicities, the target compound’s bioactivity remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.